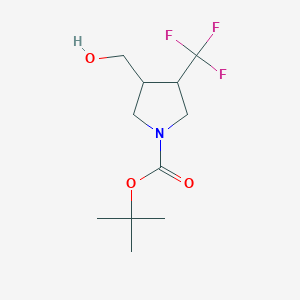
Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18F3NO3 and its molecular weight is 269.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, with the molecular formula and a molecular weight of 269.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a trifluoromethyl group, contributing to its unique chemical properties. The structural representation is as follows:
- IUPAC Name : this compound
- CAS Number : 1817633-15-0
-
Molecular Structure :
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties. Notably, the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.
Key Biological Activities
-
Anti-inflammatory Properties :
- Some derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. For instance, related compounds have shown IC50 values in the nanomolar range against key inflammatory mediators such as TNFα and IL-17 .
- The mechanism often involves inhibition of specific kinases involved in inflammatory pathways, suggesting that this compound may share similar pathways.
- Cytotoxicity :
- Enzyme Inhibition :
Case Study 1: Anti-inflammatory Activity
A study evaluated several pyrrolidine derivatives for their anti-inflammatory activity using an LPS-stimulated THP-1 cell model. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 0.01 to 0.1 μM against TNFα production . This suggests potential for further development as anti-inflammatory agents.
Case Study 2: Cytotoxic Effects
In another investigation, a related compound was tested against various cancer cell lines, showing promising cytotoxic effects with IC50 values in the low micromolar range. While direct studies on this compound are needed, these findings indicate a potential avenue for research into its anticancer properties .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.26 g/mol |
| CAS Number | 1817633-15-0 |
| IUPAC Name | This compound |
| Anti-inflammatory IC50 | ~0.01 - 0.1 μM (related compounds) |
| Cytotoxicity IC50 | Low micromolar (related compounds) |
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFXYRPLLNFRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















